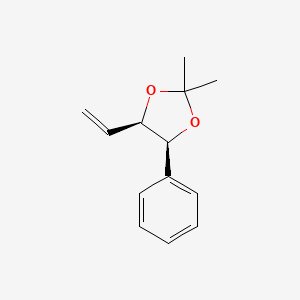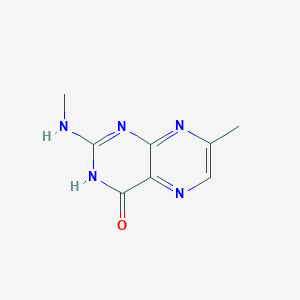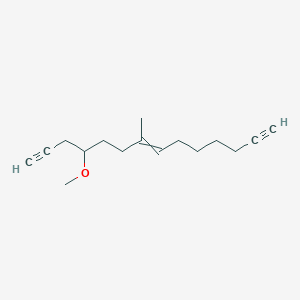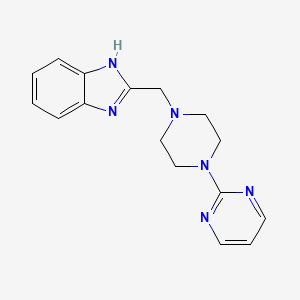![molecular formula C17H11ClN4O B12592278 6-Chloro-3-(3-phenoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 596825-43-3](/img/structure/B12592278.png)
6-Chloro-3-(3-phenoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-クロロ-3-(3-フェノキシフェニル)[1,2,4]トリアゾロ[4,3-b]ピリダジンは、トリアゾロピリダジン類に属するヘテロ環式化合物です。この化合物は、ピリダジン環にトリアゾール環が縮合した構造を持ち、6位に塩素原子、3位にフェノキシフェニル基が置換されています。
準備方法
合成ルートおよび反応条件
6-クロロ-3-(3-フェノキシフェニル)[1,2,4]トリアゾロ[4,3-b]ピリダジンの合成は、一般的に適切な前駆体の環化反応を伴います。一般的な方法の一つは、3-(3-フェノキシフェニル)-1H-ピラゾール-4-カルバルデヒドとヒドラジン水和物を反応させて対応するヒドラゾンを形成することです。 この中間体は、オキシ塩化リン(POCl3)の存在下で環化され、目的のトリアゾロピリダジン化合物が得られます .
工業的製造方法
この化合物の工業的製造方法は、文献ではあまりよくわかっていません。一般的には、ラボでの合成方法をスケールアップし、反応条件を最適化し、再結晶やクロマトグラフィーなどの様々な精製技術によって最終生成物の純度と収率を確保することで行われると考えられます。
化学反応の分析
反応の種類
6-クロロ-3-(3-フェノキシフェニル)[1,2,4]トリアゾロ[4,3-b]ピリダジンは、様々な化学反応を起こす可能性があり、以下のような反応が挙げられます。
置換反応: 6位の塩素原子は、他の求核剤と置換反応を起こす可能性があります。
酸化反応と還元反応: フェノキシフェニル基は、適切な条件下で酸化または還元を受ける可能性があります。
環化反応: トリアゾール環とピリダジン環は、さらに環化反応を起こしてより複雑な構造を形成する可能性があります。
一般的な試薬と条件
置換反応: 一般的な試薬としては、アミンやチオールなどの求核剤があり、通常は塩基性条件下で行われます。
酸化反応: 過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などの試薬を使用できます。
還元反応: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤が一般的に使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用した試薬や条件によって異なります。例えば、置換反応では、塩素原子が様々な官能基に置換された様々な誘導体が得られます。
科学的研究の応用
6-クロロ-3-(3-フェノキシフェニル)[1,2,4]トリアゾロ[4,3-b]ピリダジンは、科学研究において様々な用途があります。
作用機序
6-クロロ-3-(3-フェノキシフェニル)[1,2,4]トリアゾロ[4,3-b]ピリダジンの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素や受容体に結合して、それらの活性を変化させる可能性があります。 例えば、酵素の活性部位に結合して基質のアクセスを遮断することで、特定の酵素を阻害する可能性があります . 具体的な経路は、化合物が使用される生物学的コンテキストによって異なります。
類似化合物の比較
類似化合物
6-クロロ-3-フェニル[1,2,4]トリアゾロ[4,3-b]ピリダジン: 類似の構造ですが、フェノキシ基はありません。
6-クロロ-3-(3-フルオロフェニル)[1,2,4]トリアゾロ[4,3-b]ピリダジン: フェノキシ基の代わりにフッ素原子が置換された類似の構造.
独自性
6-クロロ-3-(3-フェノキシフェニル)[1,2,4]トリアゾロ[4,3-b]ピリダジンは、フェノキシフェニル基の存在によって特徴付けられ、これは独特の化学的および生物学的性質を与える可能性があります。この基は、化合物の溶解性、反応性、生物学的標的との相互作用に影響を与える可能性があり、様々な用途に役立つ化合物となっています。
類似化合物との比較
Similar Compounds
6-Chloro-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine: Similar structure but lacks the phenoxy group.
6-Chloro-3-(3-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine: Similar structure with a fluorine atom instead of a phenoxy group.
Uniqueness
6-Chloro-3-(3-phenoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine is unique due to the presence of the phenoxyphenyl group, which can impart distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
596825-43-3 |
|---|---|
分子式 |
C17H11ClN4O |
分子量 |
322.7 g/mol |
IUPAC名 |
6-chloro-3-(3-phenoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C17H11ClN4O/c18-15-9-10-16-19-20-17(22(16)21-15)12-5-4-8-14(11-12)23-13-6-2-1-3-7-13/h1-11H |
InChIキー |
QBHMXDLYYZENTJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=NN=C4N3N=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Fluoro-2-methyl-4-[(R)-2-phenylethenesulfinyl]benzene](/img/structure/B12592218.png)

![Benzamide, N-[(2-bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]-](/img/structure/B12592224.png)
![N-(3-Acetylphenyl)-2-[(3-ethyl-2,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B12592232.png)

![Ethyl 2-fluoropyrrolo[2,1-A]isoquinoline-3-carboxylate](/img/structure/B12592245.png)





